molecular formula C3H3F5 B1194520 1,1,1,3,3-Pentafluoropropane CAS No. 460-73-1

1,1,1,3,3-Pentafluoropropane

Cat. No.: B1194520
CAS No.: 460-73-1
M. Wt: 134.05 g/mol
InChI Key: MSSNHSVIGIHOJA-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Pentafluoropropane undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of carbonyl compounds.

    Reduction: This reaction involves the removal of fluorine atoms, typically using reducing agents such as hydrogen.

    Substitution: This reaction involves the replacement of fluorine atoms with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen, oxygen, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high efficiency and selectivity.

Major Products Formed

The major products formed from these reactions include various fluorinated organic compounds, which have applications in different industrial processes.

Mechanism of Action

The mechanism by which pentafluoropropane exerts its effects involves its interaction with various molecular targets and pathways. For example, in its use as a vapocoolant spray, it works by rapidly evaporating and absorbing heat from the skin, thereby numbing the area . The compound’s unique chemical structure allows it to interact with specific molecular targets, leading to its desired effects.

Comparison with Similar Compounds

Pentafluoropropane is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:

Pentafluoropropane stands out due to its environmental friendliness, stability, and effectiveness in various applications.

Properties

IUPAC Name

1,1,1,3,3-pentafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F5/c4-2(5)1-3(6,7)8/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSNHSVIGIHOJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6052110
Record name 1,1,1,3,3-Pentafluoropropane
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Molecular Weight

134.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Gas or Vapor; Liquid, Colorless compressed gas or liquefied gas with a slight ethereal odor; [CHEMINFO] Ether-like odor; [MSDSonline]
Record name Propane, 1,1,1,3,3-pentafluoro-
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Record name 1,1,1,3,3-Pentafluoropropane
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CAS No.

460-73-1
Record name 1,1,1,3,3-Pentafluoropropane
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Record name HFC 245fa
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Record name Pentafluoropropane
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Record name Propane, 1,1,1,3,3-pentafluoro-
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Record name 1,1,1,3,3-Pentafluoropropane
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Record name Propane, 1,1,1,3,3-pentafluoro
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Record name PENTAFLUOROPROPANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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